![molecular formula C48H72O22 B1252664 [(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate](/img/structure/B1252664.png)

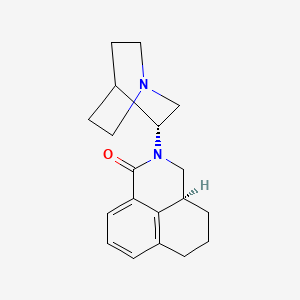

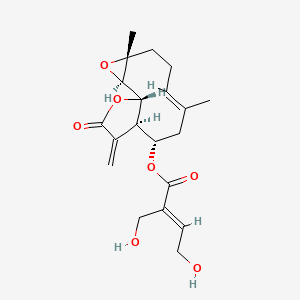

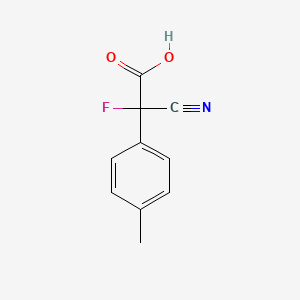

[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

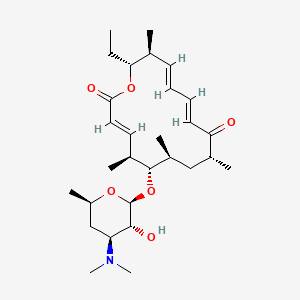

[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate is a natural product found in Vincetoxicum sylvaticum with data available.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

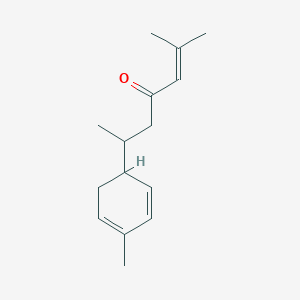

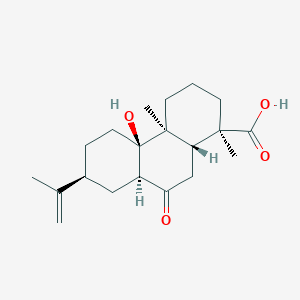

Reductive Ring Opening and Synthesis of Carbohydrate Derivatives :The reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones facilitates the synthesis of complex carbohydrate derivatives, such as C-alpha-D-galactopyranosides of carbapentopyranoses. This technique involves photoinduced electron transfer, radical galactosidation, and several rearrangement and reduction steps, showcasing its utility in complex organic synthesis (Cossy et al., 1995).

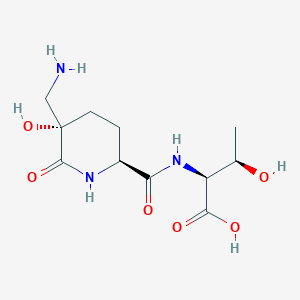

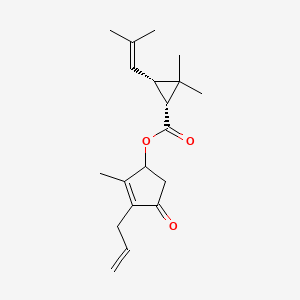

Chiral Building Blocks for Prostanoids :The synthesis of chiral 7-Oxabicyclo[2.2.1]heptane derivatives illustrates their potential as building blocks in the production of prostanoids. This involves intricate chemical reactions like intramolecular carbocyclization, highlighting their application in advanced organic synthesis (Valiullina et al., 2019).

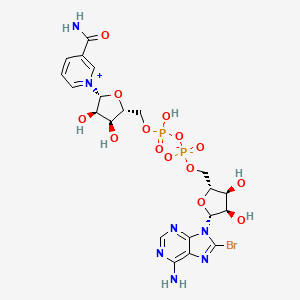

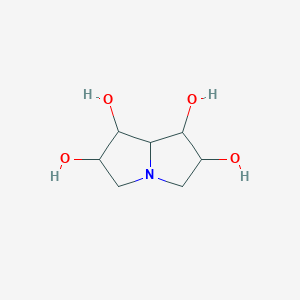

Sugar Imine Molecule Synthesis :The development of a new sugar imine molecule using the concept of click chemistry demonstrates the innovation in synthesizing complex organic molecules. This research highlights the versatile applications of these compounds in medicinal chemistry and drug development (Majed Jari Mohammed et al., 2020).

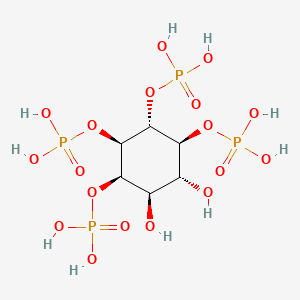

Stereoselective Synthesis of Polyols :Enantiomerically pure compounds obtained from Diels-Alder reactions have significant implications in the stereoselective synthesis of complex polyols. This showcases the ability to control stereochemistry in synthesizing biologically active molecules (Gerber & Vogel, 2001).

Solubility Studies of Organic Compounds :Understanding the solubilities of complex organic compounds like protocatechuic aldehyde and caffeic acid in various solvents is crucial for their application in pharmaceuticals and biochemical research (Zhang et al., 2012).

Uncommon Transformations in Organic Synthesis :Exploring uncommon transformations of organic compounds provides insights into novel synthetic pathways. This can lead to the development of new pharmaceuticals and materials (Ivanova et al., 2006).

Applications in Polypropanoate Synthesis :The asymmetric synthesis of polycyclic polypropanoates demonstrates the potential for creating complex molecular structures, which can be crucial in drug development and material sciences (Marchionni & Vogel, 2001).

Propiedades

Fórmula molecular |

C48H72O22 |

|---|---|

Peso molecular |

1001.1 g/mol |

Nombre IUPAC |

[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate |

InChI |

InChI=1S/C48H72O22/c1-20-39(68-45-38(57)42(59-10)40(21(2)62-45)69-44-37(56)36(55)35(54)30(19-49)67-44)29(58-9)17-33(61-20)66-27-13-15-46(6)26-12-14-47(7,31-18-32(53)70-48(31,8)60-11)43(65-24(5)52)25(26)16-28(63-22(3)50)34(46)41(27)64-23(4)51/h13,18,20-21,25-26,28-30,33-45,49,54-57H,12,14-17,19H2,1-11H3/t20-,21-,25+,26-,28-,29-,30+,33-,34-,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45-,46+,47+,48+/m0/s1 |

Clave InChI |

VESHJLKAOVXYMW-DJRNIGHKSA-N |

SMILES isomérico |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2=CC[C@@]3([C@H]4CC[C@]([C@@H]([C@@H]4C[C@@H]([C@H]3[C@H]2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)O[C@@]5(C)OC)C)OC)O[C@H]6[C@@H]([C@@H]([C@@H]([C@@H](O6)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)OC)O |

SMILES canónico |

CC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)O |

Sinónimos |

tylophoroside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.